5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a newly discovered alkaloid isolated from the New Zealand marine bryozoan Pterocella vesiculosa. It belongs to the β-carboline alkaloid family, known for diverse biological activities. This particular alkaloid has attracted scientific interest due to its potential medicinal properties.
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This compound features a bromine atom and a methoxy group, which contribute to its unique chemical properties and potential applications in medicinal chemistry. The molecular formula for this compound is CHBrN\O, and it is often encountered in its hydrochloride form.
This compound can be synthesized through various methods, primarily involving bromination and methoxylation reactions of tetrahydroisoquinoline derivatives. Its synthesis has been documented in several scientific studies and chemical databases, highlighting its relevance in organic synthesis and drug development .
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is classified as an organic heterocyclic compound. It falls under the category of isoquinoline derivatives, which are known for their pharmacological properties. The presence of halogen (bromine) and ether (methoxy) functional groups enhances its reactivity and biological activity.
The synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
The molecular structure of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline can be represented as follows:
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline can participate in several chemical reactions:
The mechanism of action for 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate neurotransmitter receptors or enzymes related to dopaminergic and serotonergic pathways. This interaction could lead to various physiological effects that warrant further investigation into its pharmacological potential .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline has significant potential in scientific research due to its structural characteristics:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structural motif in medicinal chemistry due to its presence in numerous biologically active alkaloids and synthetic therapeutics. This bicyclic framework, consisting of a benzene ring fused to a piperidine ring, provides a conformationally constrained structure that facilitates specific interactions with diverse biological targets. THIQ-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) modulation [4] [10]. The scaffold's versatility stems from its ability to accommodate diverse substituents at multiple positions while maintaining optimal three-dimensional geometry for target binding [7].
Clinically significant drugs containing the THIQ core include the antineoplastic agents trabectedin and lurbinectedin, the muscle relaxant atracurium, and the overactive bladder treatment solifenacin. These therapeutic agents demonstrate the scaffold's clinical relevance and adaptability to different disease targets [4] [10]. In oncology particularly, THIQ derivatives have emerged as promising candidates for overcoming multidrug resistance (MDR), primarily through P-glycoprotein (P-gp) inhibition. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline subunit is recognized as a privileged fragment for developing potent small-molecule P-gp inhibitors that can reverse resistance to chemotherapeutic agents like doxorubicin and paclitaxel [3]. Density Functional Theory (DFT) analyses reveal that THIQ derivatives exhibit substantial hyperconjugative delocalization among ring-based and heteroatom-centered orbitals, contributing to their molecular stability and reactivity profiles. Frontier molecular orbital (FMO) analyses indicate that the highest occupied molecular orbital (HOMO) is typically localized around electron-rich regions of the molecule, facilitating interactions with biological targets [7].
The specific derivative 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline (chemical formula: C₁₀H₁₂BrNO; molecular weight: 242.12 g/mol) possesses a distinctive substitution pattern that significantly influences its physicochemical properties and potential biological interactions [1]. The compound's identity is captured in several chemical representation systems:
Table 1: Chemical Identifiers for 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Identifier Type | Value |
---|---|
SMILES | COC₁=C₂CNCCC₂=C(C=C₁)Br |
InChI | InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3 |
InChIKey | CVDMJMDZJNZACR-UHFFFAOYSA-N |
The bromine atom at the 5-position serves as a versatile handle for further chemical modifications via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions. This halogen substituent also enhances the compound's molecular polarizability and influences its electron distribution. Computational analyses using Natural Bond Orbital (NBO) assessments reveal that bromine contributes significantly to the molecule's electron density distribution and electrostatic potential [1] [7].
The methoxy group at the 8-position (-OCH₃) provides electron-donating character through resonance effects, potentially enhancing electron density in the aromatic ring and influencing π-stacking interactions with biological targets. This substitution pattern creates an asymmetric electronic environment where the bromine withdraws electrons while the methoxy group donates them, establishing a unique electronic profile within the THIQ scaffold [1] [2]. Predicted Collision Cross Section (CCS) values calculated for various adducts demonstrate the compound's interaction characteristics in mass spectrometry:
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 242.01750 | 145.4 |
[M+Na]+ | 263.99944 | 156.0 |
[M-H]- | 240.00294 | 149.6 |
[M+NH₄]+ | 259.04404 | 165.9 |
The molecular electrostatic potential (MEP) mapping indicates that the most negative regions (electron-rich sites) are localized around the bromine and nitrogen atoms, while the methoxy group exhibits moderate electron density. This polarization pattern facilitates specific intermolecular interactions, including halogen bonding (via bromine) and hydrogen bonding (via nitrogen) [1] [7]. NMR spectral predictions suggest distinctive chemical shifts for key protons: H-6 (δ ~6.80 ppm), H-7 (δ ~7.20 ppm), methoxy protons (δ ~3.85 ppm), and methylene protons adjacent to nitrogen (δ ~2.70-3.30 ppm). The bromine substituent exerts a strong anisotropic effect on neighboring protons, creating a characteristic fingerprint in the aromatic region [1].
Synthetic approaches to 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involve:
Table 3: Comparison of Synthetic Approaches
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Pictet-Spengler | Phenethylamine derivative + aldehyde; Acid catalyst (TFA, HCl); 0°C to rt | Atom-economical; Single-step formation of THIQ core | Diastereoselectivity issues with substituted aldehydes |
Directed Bromination | NBS or Br₂; DCM solvent; 0°C to rt | Regioselective for electron-rich positions; High yield | Requires preformed THIQ scaffold |
Bischler-Napieralski | POCl₃ or P₂O₅; High temperature; Reduction step (NaBH₄) | Compatible with diverse N-acyl groups | Multi-step process; Harsh conditions |
The strategic placement of the bromine and methoxy groups creates a compound with distinct steric and electronic properties compared to other THIQ analogs. The 5-bromo substitution occupies a position ortho to the bridgehead carbon, creating steric hindrance that may influence binding pocket accommodation in biological targets. Meanwhile, the 8-methoxy group's position para to the nitrogen atom potentially enhances the basicity of the tertiary amine through resonance effects [1] [2] [9]. These features establish 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline as a valuable building block for medicinal chemistry optimization programs targeting diverse therapeutic areas, particularly cancer and CNS disorders.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7